molecular formula C46H59N10O6P B14103767 8-Amino-DA cep

8-Amino-DA cep

Cat. No.: B14103767
M. Wt: 879.0 g/mol
InChI Key: YIJUUOKXLUUOFR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Amino-DA cep involves several steps:

Industrial production methods typically involve large-scale synthesis using automated oligonucleotide synthesizers, which add phosphoramidites sequentially to produce the desired nucleotide chains .

Chemical Reactions Analysis

8-Amino-DA cep undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include 8-amino-2’-deoxyadenosine and its derivatives .

Mechanism of Action

The mechanism of action of 8-Amino-DA cep involves its incorporation into oligonucleotides, where it can form stable triple helices and parallel-stranded structures. The presence of the amino group at position 8 enhances the stability of Hoogsteen structures by increasing hydrogen bonding and integrating into the hydration spine of the triplex structure . This stability is crucial for the compound’s effectiveness in various biochemical and therapeutic applications.

Properties

IUPAC Name

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(dimethylaminomethylideneamino)purin-8-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H59N10O6P/c1-32(2)56(33(3)4)63(60-26-14-25-47)62-39-27-41(55-44-42(52-45(55)51-31-54(7)8)43(48-29-49-44)50-30-53(5)6)61-40(39)28-59-46(34-15-12-11-13-16-34,35-17-21-37(57-9)22-18-35)36-19-23-38(58-10)24-20-36/h11-13,15-24,29-33,39-41H,14,26-28H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJUUOKXLUUOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5N=CN(C)C)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6N=C5N=CN(C)C)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H59N10O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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